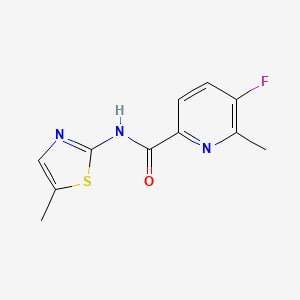
5-Fluoro-6-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-6-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide is a chemical compound that belongs to the class of fluorinated pyridine derivatives This compound features a pyridine ring substituted with fluorine and methyl groups, and an N-(5-methyl-1,3-thiazol-2-yl)carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the halogenation of a suitable pyridine precursor, followed by the introduction of the fluorine and methyl groups through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate thiazole derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the design of new pharmaceuticals and agrochemicals.
Biology: Biologically, 5-Fluoro-6-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide has shown potential as an inhibitor of certain enzymes and receptors. Its interactions with biological targets are being studied for therapeutic applications.
Medicine: In medicine, this compound is being investigated for its potential use in treating various diseases, including cancer and infectious diseases. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties contribute to the development of advanced materials with specific applications.
Mecanismo De Acción
The mechanism by which 5-Fluoro-6-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound's binding affinity and selectivity, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparación Con Compuestos Similares
5-Fluoro-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide
6-Fluoro-5-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide
5-Fluoro-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide
Uniqueness: 5-Fluoro-6-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both fluorine and methyl groups at strategic positions enhances its binding properties and makes it distinct from other similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Propiedades
IUPAC Name |
5-fluoro-6-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3OS/c1-6-5-13-11(17-6)15-10(16)9-4-3-8(12)7(2)14-9/h3-5H,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLTVIJIPXMMAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=NC(=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














